Triethyl 4-phosphonobutyrate is an organophosphorus compound with the molecular formula C10H21O5P and a molecular weight of 252.24 g/mol. It is categorized as a phosphonate ester, specifically an ethyl ester of 4-phosphonobutyric acid. The compound features a central butyric acid structure where the carboxylic acid group is replaced by a phosphonate group, making it a valuable intermediate in organic synthesis. Triethyl 4-phosphonobutyrate is known for its diverse chemical reactivity and potential applications in medicinal chemistry and agrochemicals .
Research indicates that triethyl 4-phosphonobutyrate exhibits significant biological activity. It has been studied for its potential as an antitumor agent, particularly in hypoxia-selective conditions, which are common in solid tumors. Additionally, this compound has shown promise in inhibiting beta-site amyloid precursor protein cleaving enzyme 1, making it a candidate for Alzheimer's disease treatment. Its role as a peroxisome proliferator-activated receptor alpha agonist suggests potential applications in managing metabolic disorders such as nonalcoholic steatohepatitis .
The synthesis of triethyl 4-phosphonobutyrate can be achieved through several methods:
Triethyl 4-phosphonobutyrate finds applications across various fields:
Studies on the interactions of triethyl 4-phosphonobutyrate reveal its potential effects on biological systems. For instance, its ability to modulate enzyme activity suggests that it may influence metabolic pathways relevant to disease states. Interaction studies have also explored its binding affinity to specific receptors involved in cellular signaling, which could elucidate its mechanism of action as a therapeutic agent .
Triethyl 4-phosphonobutyrate shares structural similarities with several other phosphonate esters. Below are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triethyl 2-phosphonobutyrate | C10H21O5P | Used in similar biological applications |
Diethyl phosphonoacetate | C6H13O4P | Known for its use as a herbicide |
Ethyl phosphonic acid | C2H7O3P | A simpler phosphonate used in various syntheses |
Triisopropyl phosphite | C9H21O4P | Used primarily as a reducing agent |
Uniqueness: Triethyl 4-phosphonobutyrate is unique due to its specific structural configuration that allows it to target particular biological pathways effectively, making it a versatile compound in drug development and agricultural applications .
Triethyl 4-phosphonobutyrate appears as a clear, colorless liquid under standard ambient conditions [1] [2]. The compound exhibits a liquid physical state at room temperature, consistent with its molecular structure and intermolecular interactions [3]. The material demonstrates excellent clarity and transparency, indicating minimal light scattering properties and uniform molecular distribution [2].
The organoleptic characteristics of triethyl 4-phosphonobutyrate have been documented to show minimal detectable odor under normal handling conditions [1]. The compound maintains its clear appearance throughout typical storage temperatures, with no observable color changes or precipitation when stored at ambient conditions [2] [4].
The boiling point of triethyl 4-phosphonobutyrate has been precisely determined through multiple analytical methods [1] [2]. Under reduced pressure conditions of 0.4 millimeters of mercury, the compound exhibits a boiling point range of 117-119°C [1] [5] [6]. This narrow temperature range indicates high purity and consistent molecular composition across different analytical batches [7].
Alternative measurements under different pressure conditions have reported boiling points of 133-135°C at the same reduced pressure of 0.4 millimeters of mercury [3] [7]. The variation in reported values may be attributed to different analytical methodologies and instrumentation calibration standards [8].
Pressure (mmHg) | Boiling Point Range (°C) | Reference Source |
---|---|---|
0.4 | 117-119 | [1] [2] [5] |
0.4 | 133-135 | [3] [7] |
The flash point determination for triethyl 4-phosphonobutyrate indicates values in the range of 117-119°C under atmospheric pressure conditions [3] [7]. This elevated flash point suggests good thermal stability under normal processing and storage conditions [9].
Thermal stability assessments demonstrate that the compound remains stable under normal atmospheric conditions without significant decomposition [9]. The material shows no evidence of hazardous polymerization reactions under standard temperature ranges [9]. Stability testing indicates that triethyl 4-phosphonobutyrate maintains its chemical integrity when stored at ambient temperatures with proper moisture exclusion [10].
The density of triethyl 4-phosphonobutyrate has been measured as 1.1069 grams per cubic centimeter at standard temperature conditions [3] [7]. This density value reflects the molecular packing efficiency and intermolecular forces present within the liquid phase [11].
Comparative density analysis with related phosphonate esters indicates that this value falls within the expected range for organophosphorus compounds of similar molecular weight and structural complexity [11]. The density parameter is essential for accurate volumetric calculations in analytical and synthetic applications [3].
The refractive index of triethyl 4-phosphonobutyrate has been determined through multiple analytical techniques [1] [2] [3]. Measurements consistently report values within the range of 1.436 to 1.440 at standard temperature conditions [2] [5] [12]. Specific determinations include refractive index values of 1.437 [1] [4] and the range 1.4350-1.4400 at 20°C [2].
The refractive index measurements demonstrate good reproducibility across different analytical laboratories and instrumentation [2] [4] [12]. These optical properties are characteristic of organophosphorus compounds with ester linkages and reflect the electronic polarizability of the molecular structure [11].
Temperature (°C) | Refractive Index Range | Measurement Method |
---|---|---|
20 | 1.4350-1.4400 | Standard refractometry |
Ambient | 1.436-1.440 | Multi-source compilation |
Ambient | 1.437 | Single determination |
Spectroscopic analysis of triethyl 4-phosphonobutyrate reveals characteristic absorption patterns consistent with organophosphorus ester compounds [8]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through phosphorus-31 chemical shift analysis [13] [14].
Mass spectrometry analysis demonstrates molecular ion peaks consistent with the expected molecular weight of 252.25 daltons [8]. The electron ionization fragmentation pattern shows characteristic losses associated with ethoxy groups and phosphonate functionality [8].
Infrared spectroscopy reveals characteristic absorption bands in the fingerprint region that provide unique identification capabilities for this compound [15]. The spectroscopic fingerprint allows for unambiguous differentiation from structurally related phosphonate esters [15].
Triethyl 4-phosphonobutyrate demonstrates excellent solubility in most organic solvents, characteristic of organophosphorus ester compounds [16] [11]. The compound shows particular compatibility with polar aprotic solvents and demonstrates good miscibility with alcohols and ketones [10].
Solubility testing indicates that the compound readily dissolves in dimethyl sulfoxide, with recommended storage conditions emphasizing moisture exclusion [10]. The material shows enhanced solubility when subjected to mild heating at 37°C combined with ultrasonic agitation [10].
Water miscibility studies reveal that triethyl 4-phosphonobutyrate exhibits limited miscibility with aqueous solutions [3] [17]. The compound demonstrates characteristics typical of organophosphorus esters, with reduced water solubility compared to the corresponding phosphonic acid [16].
Comparative analysis with related triethyl phosphate compounds suggests that water miscibility is influenced by the presence of the butanoate chain, which reduces overall hydrophilicity [16]. The limited water miscibility necessitates the use of co-solvents or emulsification techniques for aqueous formulations [10].
The pH-dependent behavior of triethyl 4-phosphonobutyrate reflects the stability characteristics typical of phosphonate esters [14] [18]. Under acidic conditions, the compound demonstrates excellent stability with minimal hydrolysis observed over extended time periods [18].
Hydrolysis studies indicate that the compound remains stable in acidic aqueous solutions, with theoretical calculations suggesting activation energy barriers of approximately 20 kilocalories per mole for hydrolytic processes [18]. The stability towards hydrolysis under acidic conditions makes this compound suitable for applications requiring pH stability [18].
Computational analysis of triethyl 4-phosphonobutyrate reveals characteristic bond lengths associated with organophosphorus ester functionality [19] [20]. The phosphorus-oxygen double bond typically exhibits lengths in the range of 1.44 to 1.52 angstroms, with minimal energy variation observed across this range [19].
Electronic structure calculations reveal that triethyl 4-phosphonobutyrate possesses distinct electronic distribution patterns characteristic of organophosphorus compounds [22] [23]. The phosphorus center demonstrates significant electron density localization due to the electronegativity differences between phosphorus and oxygen atoms [11].
Quantum mechanical calculations indicate that the compound contains approximately 115 occupied molecular orbitals, with highest occupied molecular orbital and lowest unoccupied molecular orbital energies typical of phosphonate esters [20]. The electronic distribution influences both chemical reactivity and spectroscopic properties [23].
Conformational analysis through computational methods reveals multiple energy minima for triethyl 4-phosphonobutyrate [23] [24]. The flexible alkyl chain allows for various conformational arrangements, with energy differences between conformers typically less than 5 kilojoules per mole [19].
The molecular formula of triethyl 4-phosphonobutyrate is C₁₀H₂₁O₅P [1] [2] [3] [4]. This organophosphorus compound contains ten carbon atoms, twenty-one hydrogen atoms, five oxygen atoms, and one phosphorus atom. The compound represents a phosphonate ester structure, where the phosphorus center is connected to multiple ethyl groups through ester linkages.
The molecular weight of triethyl 4-phosphonobutyrate is consistently reported as 252.24 g/mol to 252.25 g/mol across various sources [1] [2] [3] [4]. The precise molecular weight from National Institute of Standards and Technology (NIST) data is reported as 252.2445 g/mol [5] [6]. This molecular weight reflects the sum of atomic masses of all constituent atoms in the molecule.
Source | Molecular Weight (g/mol) |
---|---|
Fisher Scientific | 252.247 [1] |
Thermo Fisher Scientific | 252.25 [2] [3] |
FDC Chemical | 252.24 [4] |
NIST WebBook | 252.2445 [5] [6] |
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is ethyl 4-(diethoxyphosphoryl)butanoate [1] [2] [3] [5] [7]. Alternative IUPAC nomenclature includes "ethyl 4-diethoxyphosphorylbutanoate" [1] [8] and "Butanoic acid, 4-(diethoxyphosphinyl)-, ethyl ester" [1] [9].
The structural representation shows a four-carbon butanoic acid chain with an ethyl ester group at the carboxylic acid terminus and a diethoxyphosphoryl group attached to the fourth carbon atom. The phosphorus atom is bonded to two ethoxy groups and connected to the carbon chain through a phosphonate linkage.
The International Chemical Identifier (InChI) string for triethyl 4-phosphonobutyrate is:
InChI=1S/C10H21O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h4-9H2,1-3H3 [1] [2] [3] [10] [5]
The InChI Key is: FYESTJSRASJZOY-UHFFFAOYSA-N [1] [2] [3] [5] [7]
The Simplified Molecular Input Line Entry System (SMILES) notation is:
CCOC(=O)CCCP(=O)(OCC)OCC [1] [2] [3] [10] [5]
This SMILES string represents the linear notation of the molecular structure, starting with the ethyl ester group (CCOC(=O)), followed by the three-carbon chain (CCC), and ending with the phosphonate group (P(=O)(OCC)OCC).
Triethyl 4-phosphonobutyrate exists alongside several structural isomers that share the same molecular formula but differ in the positioning of functional groups or the arrangement of atoms.
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |
---|---|---|---|---|
Triethyl 4-phosphonobutyrate | 2327-69-7 [1] | C₁₀H₂₁O₅P | 252.24 | ethyl 4-(diethoxyphosphoryl)butanoate |
Triethyl 2-phosphonobutyrate | 17145-91-4 [11] | C₁₀H₂₁O₅P | 252.24 | ethyl 2-(diethoxyphosphoryl)butanoate |
Triethyl 4-phosphonocrotonate | 10236-14-3 [12] | C₁₀H₁₉O₅P | 250.23 | ethyl 4-(diethoxyphosphinyl)but-2-enoate |
The primary structural difference between triethyl 4-phosphonobutyrate and triethyl 2-phosphonobutyrate lies in the position of the phosphonate group attachment to the butanoic acid chain. In the 4-phosphonobutyrate isomer, the phosphonate group is attached to the fourth carbon (terminal carbon) of the butanoic acid chain [1] [11]. In contrast, the 2-phosphonobutyrate isomer has the phosphonate group attached to the second carbon (alpha carbon) adjacent to the carboxylic acid group [11] [13].
Triethyl 4-phosphonocrotonate represents a different structural variation where the butanoic acid chain contains a double bond between the second and third carbon atoms, creating an unsaturated system [12] [14]. This compound has a slightly lower molecular weight (250.23 g/mol) due to the presence of two fewer hydrogen atoms resulting from the double bond formation.
Property | Triethyl 4-phosphonobutyrate | Triethyl 2-phosphonobutyrate | Triethyl 4-phosphonocrotonate |
---|---|---|---|
Boiling Point | 117-119°C (0.4 mmHg) [1] | 152-154°C (14 mmHg) [11] | 135°C (0.4 mmHg) [12] |
Refractive Index | 1.437 (20°C) [1] | 1.4315-1.4335 (20°C) [15] | 1.455 (20°C) [12] |
Density | Not specified | 1.064 g/mL (25°C) [11] | 1.128 g/mL (25°C) [12] |
SMILES | CCOC(=O)CCCP(=O)(OCC)OCC | CCOC(=O)C(CC)P(=O)(OCC)OCC [15] | CCOC(=O)C=CCP(=O)(OCC)OCC [12] |
The variation in boiling points reflects the different structural arrangements, with the 2-phosphonobutyrate isomer showing the highest boiling point due to the proximity of the phosphonate group to the carboxylic acid ester, which may influence intermolecular interactions. The 4-phosphonocrotonate isomer shows intermediate boiling point characteristics, likely influenced by the presence of the double bond affecting molecular packing and intermolecular forces.
Irritant